
5-((Methylamino)methyl)thiophen-3-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Methylamino)methyl)thiophen-3-ylboronic acid is an organoboron compound with the molecular formula C6H10BNO2S. This compound features a thiophene ring substituted with a boronic acid group and a methylamino group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)methyl)thiophen-3-ylboronic acid typically involves the introduction of the boronic acid group onto a thiophene ring. One common method is the borylation of thiophene derivatives using boronic acid reagents. For instance, the reaction of a thiophene derivative with a boronic acid reagent under Suzuki-Miyaura coupling conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-((Methylamino)methyl)thiophen-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-((Methylamino)methyl)thiophen-3-ylboronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-((Methylamino)methyl)thiophen-3-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boronic acid group can interact with hydroxyl groups on sugars, proteins, and other biomolecules, forming stable complexes that can be detected or utilized in further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Thienylboronic acid: Similar structure but lacks the methylamino group.
Thiophene-2-boronic acid: Another thiophene derivative with the boronic acid group at a different position.
Phenylboronic acid: A simpler aromatic boronic acid without the thiophene ring.
Uniqueness
5-((Methylamino)methyl)thiophen-3-ylboronic acid is unique due to the presence of both the methylamino and boronic acid groups on the thiophene ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C6H10BNO2S |
|---|---|
Molekulargewicht |
171.03 g/mol |
IUPAC-Name |
[5-(methylaminomethyl)thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C6H10BNO2S/c1-8-3-6-2-5(4-11-6)7(9)10/h2,4,8-10H,3H2,1H3 |
InChI-Schlüssel |
SRASSVCNDAHGFF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CSC(=C1)CNC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


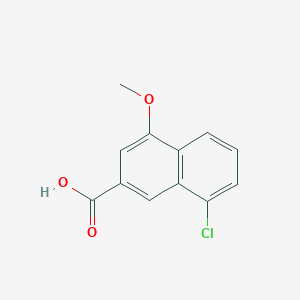
![[2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B13937406.png)
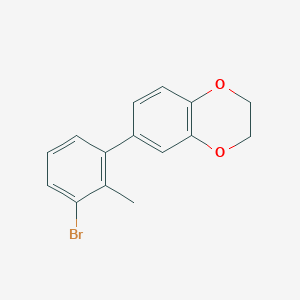
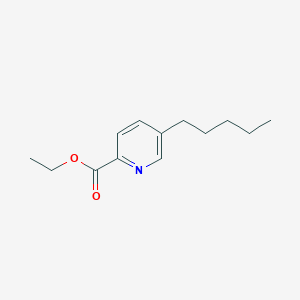
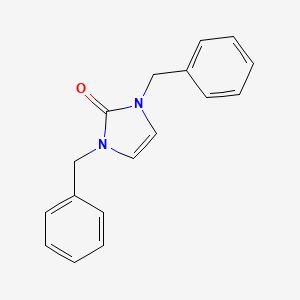
![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B13937432.png)
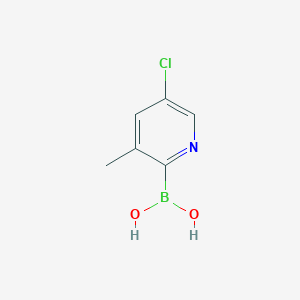
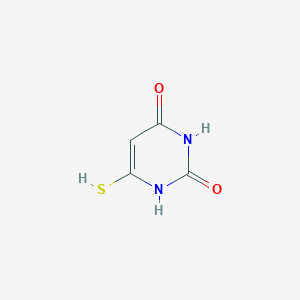
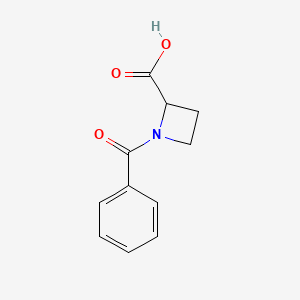
![3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile](/img/structure/B13937447.png)
![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)

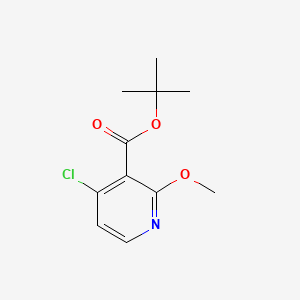
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B13937495.png)
